molecular formula C8H5ClN4O4 B12518323 2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole CAS No. 685840-87-3

2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole

Cat. No.: B12518323
CAS No.: 685840-87-3
M. Wt: 256.60 g/mol
InChI Key: DQLGRJMOWGIMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with chloromethyl and dinitro groups. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Substituted benzimidazoles with various functional groups.

    Reduction: 2-(Chloromethyl)-5,6-diamino-1H-benzimidazole.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole is not well-documented. its reactivity can be attributed to the presence of the chloromethyl and nitro groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or participate in electron-withdrawing interactions, affecting the compound’s overall reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-benzimidazole: Lacks the nitro groups, making it less reactive in certain types of chemical reactions.

    5,6-Dinitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its reactivity towards nucleophiles.

    2-(Chloromethyl)-5-nitro-1H-benzimidazole: Contains only one nitro group, leading to different electronic properties and reactivity.

Uniqueness

2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole is unique due to the combination of both chloromethyl and dinitro substituents on the benzimidazole core. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

685840-87-3

Molecular Formula

C8H5ClN4O4

Molecular Weight

256.60 g/mol

IUPAC Name

2-(chloromethyl)-5,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C8H5ClN4O4/c9-3-8-10-4-1-6(12(14)15)7(13(16)17)2-5(4)11-8/h1-2H,3H2,(H,10,11)

InChI Key

DQLGRJMOWGIMJL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.